2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303102-64-9 |
|---|---|
Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(17-8-10-18(28-3)11-9-17)24-25-21(26)29-14-19(27)23-22-13-16-7-5-6-15(2)12-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
JKQHOXBEDWAHHF-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Triazole Synthesis
The foundational step involves synthesizing the 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol moiety. This is typically achieved through cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds. For example, reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) yields the triazole-thiol intermediate. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Catalyst | Phosphoryl chloride (POCl₃) | Accelerates ring closure |
The thiol group (-SH) at the 3-position of the triazole ring serves as the nucleophilic site for subsequent sulfanyl linkage formation.
Thioether Linkage Formation
The thiol group reacts with α-haloacetohydrazides to form the critical sulfanyl bridge. For instance, treating the triazole-thiol with chloroacetohydrazide in basic ethanol under reflux attaches the acetohydrazide side chain.
Reaction Equation:
$$ \text{Triazole-SH} + \text{Cl-CH}2\text{-CO-NH-NH}2 \xrightarrow{\text{NaOH, EtOH}} \text{Triazole-S-CH}2\text{-CO-NH-NH}2 + \text{HCl} $$
Critical factors affecting this step include:
- Base Selection : Sodium hydroxide (NaOH) versus potassium carbonate (K₂CO₃). NaOH in ethanol achieves >85% yield due to superior deprotonation of the thiol.
- Stoichiometry : A 1:1.2 molar ratio of triazole-thiol to chloroacetohydrazide minimizes unreacted starting material.
Hydrazone Formation
The final step involves condensing the acetohydrazide intermediate with 3-methylbenzaldehyde to form the hydrazone group. This Schiff base reaction is conducted in anhydrous methanol with catalytic acetic acid under nitrogen atmosphere to prevent oxidation.
Optimized Conditions:
- Temperature : 60°C (balances reaction rate and byproduct formation).
- Reaction Time : 6–8 hours (monitored via TLC until completion).
- Workup : Precipitation in ice-cwater followed by recrystallization from ethanol yields the pure product (mp: 178–180°C).
Comparative Analysis of Synthetic Methodologies
Solvent Systems
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 98 |
| DMSO | 46.7 | 76 | 95 |
| Acetonitrile | 37.5 | 68 | 92 |
Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants while facilitating easy product isolation.
Catalytic Approaches
Acid catalysis (e.g., acetic acid) versus base catalysis (e.g., piperidine) in hydrazone formation:
| Catalyst | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| Acetic acid | 6 | 88 |
| Piperidine | 4 | 78 |
While piperidine accelerates the reaction, acetic acid provides superior regioselectivity for the E-isomer.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89–6.82 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.41 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.74 minutes.
Challenges and Mitigation Strategies
Isomer Control
The E/Z isomerism of the hydrazone group necessitates strict reaction control. Using excess aldehyde (1.5 equiv) and maintaining anhydrous conditions favor the thermodynamically stable E-isomer.
Byproduct Formation
Common byproducts include:
- Oxidized Disulfides : Prevented by conducting thioether reactions under nitrogen.
- Hydrolyzed Hydrazides : Minimized by avoiding aqueous workup until final stages.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Cooling Rate | Ice bath | Jacketed reactor |
| Yield | 82% | 78% |
| Purity | 98% | 95% |
Scale-up challenges include heat dissipation during exothermic steps and maintaining consistent mixing in larger reactors.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Phenyl vs. Methoxyphenyl Substitution
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(3-methylphenyl)methylene]acetohydrazide (MFCD02224524) differs only in the absence of the methoxy group on the triazole’s phenyl ring (replaced by a simple phenyl group). Computational similarity analysis using Tanimoto coefficients (Morgan fingerprints) reveals a structural similarity of ~85%, suggesting comparable bioactivity profiles .
Heterocyclic Variations
Compounds such as ZE-4b (pyridine-2-yl substituent on the triazole) exhibit enhanced polarity due to the nitrogen-containing heterocycle. Pyridine substitution increases hydrogen-bonding capacity, which may improve target binding in biological systems .
Hydrazide Moiety Modifications
Aromatic Aldehyde Derivatives
Replacement of the 3-methylphenyl group with a 4-hydroxy-3,5-dimethoxyphenyl moiety (as in ) introduces additional hydrogen-bond donors and acceptors. This modification could enhance antioxidant activity, as seen in structurally related hydrazones .
Bioactive Hydrazones
In N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (), the hydrazone’s indole-like structure confers potent cytotoxicity against melanoma cells (IC₅₀ = 8.2 μM). This highlights the critical role of the hydrazone’s aromatic system in modulating anticancer activity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Calculated using Lipinski’s rule of five approximations.
Computational and Bioactivity Profiling
- Molecular Networking: Clustering via MS/MS fragmentation patterns () could identify novel analogs with shared bioactivity .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex molecule featuring a triazole ring and a hydrazide moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other therapeutic effects based on available literature.
Structure and Properties
The molecular formula for this compound is . The structural representation includes a triazole ring substituted with an ethyl and methoxyphenyl group, along with a sulfanyl linkage and an acetohydrazide component. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. In particular, derivatives of triazoles have been documented to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, studies have shown that similar compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| Triazole A | 20 | S. aureus |
| Triazole B | 40 | E. coli |
| Triazole C | 30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines. For instance, certain triazole-thione derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole D | 6.2 | HCT-116 |
| Triazole E | 27.3 | T47D (Breast Cancer) |
| Triazole F | 43.4 | MCF7 (Breast Cancer) |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Antibacterial Mechanism : Triazoles disrupt the synthesis of nucleic acids in bacteria, leading to impaired growth and replication.
- Anticancer Mechanism : These compounds may induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and other apoptotic pathways.
Case Studies
A notable study involving a series of triazole derivatives demonstrated their effectiveness in vitro against multi-drug resistant strains of bacteria. The study highlighted that specific modifications in the chemical structure could enhance antibacterial potency . Another research effort focused on the anticancer properties of related hydrazone derivatives showed promising results against various cancer cell lines, suggesting that structural variations can significantly impact biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
